C.I. Direct blue 8
Overview
Description
C.I. Direct Blue 8, also known as Direct Blue G or Pontamine Blue AX, is an azo compound . It is a bluish-black powder and is one of the cheapest groups of dyes used for dyeing cotton and other cellulosic materials .
Synthesis Analysis
Direct dyes, including this compound, are chemically salts of complex sulfonic acids . They are typically synthesized by coupling reactions involving aromatic amines . More than 75% of all direct dyes are unmetallised azo structures, the majority of which are disazo or polyazo types .Molecular Structure Analysis
The molecular formula of this compound is C34H24N4Na2O10S2 . It belongs to the double azo class of compounds . The molecular weight is 758.69 .Chemical Reactions Analysis
As an azo compound, this compound can detonate, particularly when organic azides have been sensitized by the addition of metal salts or strong acids . Toxic gases can form when materials of this class mix with various substances, including acids, aldehydes, amides, carbamates, cyanides, inorganic fluorides, halogenated organics, isocyanates, ketones, metals, nitrides, peroxides, phenols, epoxides, acyl halides, and strong oxidizing or reducing agents .Physical and Chemical Properties Analysis
This compound is a bluish-black powder . It is slightly soluble in water . The dye is probably combustible, although flash point data are not available .Scientific Research Applications
Removal from Wastewater : C.I. Direct Blue dyes can be effectively removed from wastewater using various techniques. Horng and Huang (1993) demonstrated that over 98% of Direct Blue 1, an anionic dye, was removed from synthetic wastewater by adsorptive bubble separation techniques (Horng & Huang, 1993).
Adsorption Behavior : The adsorption behavior of C.I. Direct Blue dyes on natural sediment was studied by Liu et al. (2001), providing insights into how these dyes interact with environmental materials (Liu et al., 2001).
Photocatalytic Decolorization : Studies have explored the decolorization of C.I. Direct Blue dyes using advanced oxidation processes like UV irradiation. Ghodbane and Hamdaoui (2010) investigated the decolorization of C.I. Acid Blue 25, another anthraquinonic dye, using UV/H2O2 and UV/Fe(II) processes (Ghodbane & Hamdaoui, 2010).
Biosorption for Removal : Xiong et al. (2010) examined the capacity of nonviable Aspergillus niger to remove C.I. Direct Blue 199 from aqueous solution, revealing a potential biological method for dye removal (Xiong et al., 2010).
Toxicological Studies : C.I. Direct Blue 15 was evaluated for its toxicological impact in a study by the National Toxicology Program, highlighting the potential health and environmental risks associated with these dyes (National Toxicology Program, 1992).
Dye Decolorization Using UV/H2O2 Process : Shu and Chang (2005) investigated the decolorization and mineralization of C.I. Direct Blue 199 using UV/H2O2, offering a technique for environmental remediation (Shu & Chang, 2005).
Aquatic Toxicity Evaluation : The aquatic toxicity of C.I. Direct Blue dyes was evaluated in studies using Daphnia magna, highlighting the environmental impact of these dyes (Bae & Freeman, 2007).
Mechanism of Action
Direct dyes, including C.I. Direct Blue 8, are applied directly to the substrate in a neutral or alkaline bath . They do not form any permanent chemical bond with the cellulosic fibers but are attached to it via very weak hydrogen bonding as well as Van der Waals forces . Their flat shape and their length enable them to lie alongside cellulose fibers and maximize the Van-der-Waals, dipole, and hydrogen bonds .
Safety and Hazards
C.I. Direct Blue 8 can be explosive when suspended in air at specific concentrations . It is recommended to store this material in a refrigerator . In case of a spill, the solid spill material should be dampened with water, then transferred to a suitable container . All contaminated surfaces should be washed with a strong soap and water solution .
Properties
IUPAC Name |
disodium;4-hydroxy-3-[[4-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]naphthalene-1-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N4O10S2.2Na/c1-47-29-15-19(11-13-25(29)35-37-27-17-31(49(41,42)43)21-7-3-5-9-23(21)33(27)39)20-12-14-26(30(16-20)48-2)36-38-28-18-32(50(44,45)46)22-8-4-6-10-24(22)34(28)40;;/h3-18,39-40H,1-2H3,(H,41,42,43)(H,44,45,46);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPKAJPNUOBWGE-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O)OC)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24N4Na2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6025193 | |
Record name | C.I. Direct Blue 8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6025193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
758.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. direct blue 8 is a bluish-black powder. (NTP, 1992) | |
Record name | C.I. DIRECT BLUE 8 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20296 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
1 to 10 mg/mL at 64 °F (NTP, 1992) | |
Record name | C.I. DIRECT BLUE 8 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20296 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
2429-71-2 | |
Record name | C.I. DIRECT BLUE 8 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20296 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | C.I. Direct Blue 8 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002429712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenesulfonic acid, 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[4-hydroxy-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Direct Blue 8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6025193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis(4-hydroxynaphthalene-1-sulphonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.621 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIRECT BLUE 8 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MHU68842R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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